

A Comparative Guide to the X-ray Crystal Structures of Brominated Benzofuran Derivatives

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Compound of Interest

Compound Name: 1-(7-Bromobenzofuran-2-yl)ethanone

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An objective analysis of the crystallographic data of 1-(5-Bromo-1-benzofuran-2-yl)ethanone and its oxime derivatives to provide researchers, scientists, and drug development professionals with a comprehensive comparison of their solid-state structures.

This guide presents a detailed comparison of the X-ray crystal structures of 1-(5-Bromo-1-benzofuran-2-yl)ethanone and its related oxime derivatives. The analysis is based on published crystallographic data and aims to provide a clear understanding of the molecular geometry and intermolecular interactions that govern the crystal packing of these compounds. Such information is crucial for structure-activity relationship (SAR) studies and in the rational design of new benzofuran-based therapeutic agents.

Structural Comparison and Data Analysis

The substitution of a bromine atom on the benzofuran ring, as well as the derivatization of the ethanone moiety to an oxime, significantly influences the crystal packing and molecular conformation. The crystallographic data for 1-(5-Bromo-1-benzofuran-2-yl)ethanone^[1], (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime^[2], and 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime are summarized below.^{[3][4]}

A key structural difference is observed in the conformation of the oxime derivatives. In the non-brominated (1Z)-1-(1-Benzofuran-2-yl)ethanone oxime, the conformation across the C=N bond

is syn[2][5]. In contrast, the brominated analogue, 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime, exhibits a trans conformation across the C=N bond[3][4]. This change in conformation directly impacts the intermolecular hydrogen bonding pattern. The syn conformation in the non-brominated oxime leads to the formation of C(3) chains through O—H···N hydrogen bonds[2]. Conversely, the trans conformation in the 5-bromo derivative results in the formation of inversion dimers linked by pairs of O—H···N hydrogen bonds, creating R22(6) loops[3].

The parent compound, 1-(5-Bromo-1-benzofuran-2-yl)ethanone, which lacks the oxime group, exhibits a nearly planar structure. In its crystal lattice, molecules are linked by C—H···O hydrogen bonds, forming C(5) chains[1].

The table below provides a comparative summary of the key crystallographic parameters for these compounds.

Compound Name	1-(5-Bromo-1-benzofuran-2-yl)ethanone	(1Z)-1-(1-Benzofuran-2-yl)ethanone oxime	1-(5-bromo-1-benzofuran-2-yl)ethanone oxime
Chemical Formula	C ₁₀ H ₇ BrO ₂ [1]	C ₁₀ H ₉ NO ₂ [2]	C ₁₀ H ₈ BrNO ₂ [3]
Molecular Weight	239.07[1]	175.18[2]	254.08[3]
Crystal System	Orthorhombic[1]	Monoclinic[2]	Monoclinic[3]
Space Group	Pbca	P2 ₁ /n	P2 ₁ /n
a (Å)	10.8301 (2)[1]	9.5727 (12)[2]	5.9548 (6)[3]
b (Å)	7.4630 (1)[1]	4.7303 (8)[2]	9.4897 (10)[3]
c (Å)	21.7213 (3)[1]	18.756 (2)[2]	17.2906 (19)[3]
α (°)	90	90	90
β (°)	90	96.178 (6)[2]	96.943 (6)[3]
γ (°)	90	90	90
Volume (Å ³)	1755.62 (5)[1]	844.4 (2)[2]	969.91 (18)[3]
Z	8[1]	4[2]	4[3]
Temperature (K)	100[1]	293[2]	296[3]
Radiation	Mo Kα[1]	Cu Kα[2]	Mo Kα[3]
R-factor (%)	2.4[1]	6.2[2]	3.3[3]

Experimental Protocols

The methodologies for the synthesis and single-crystal X-ray diffraction analysis are crucial for the reproducibility of the results.

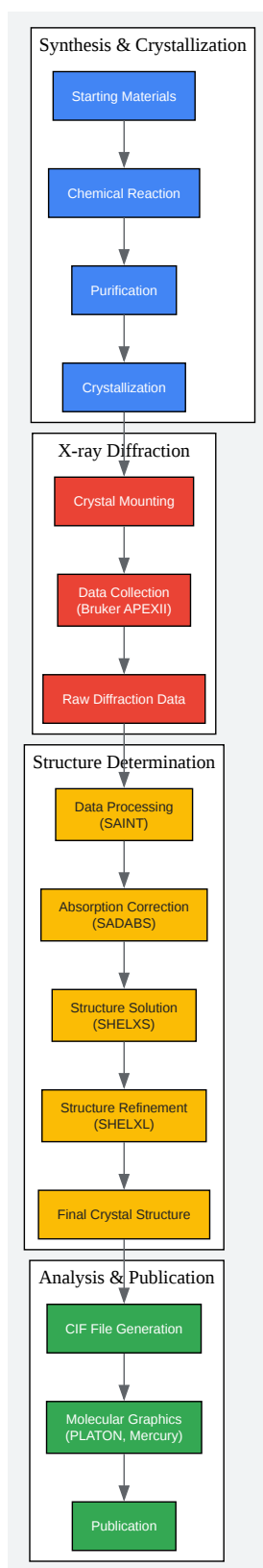
Synthesis of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime: The synthesis of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime was achieved by refluxing a mixture of 5-bromo-2-acetylbenzofuran, hydroxylamine hydrochloride, and anhydrous potassium carbonate in a 3:1 ethanol-water solution for 3 hours[4].

X-ray Data Collection and Structure Refinement: For all three compounds, single-crystal X-ray diffraction data were collected on a Bruker SMART APEXII CCD diffractometer[1][2][3]. The crystals were maintained at a constant temperature during data collection, either 100 K or ambient temperature (293-296 K)[1][2][3].

The collected data were processed using software such as SAINT for cell refinement and data reduction[1][2][3]. An absorption correction was applied using the multi-scan method (SADABS) [1][2][3]. The crystal structures were solved using direct methods with the SHELXTL program package and refined by full-matrix least-squares on F^2 [1][2][3].

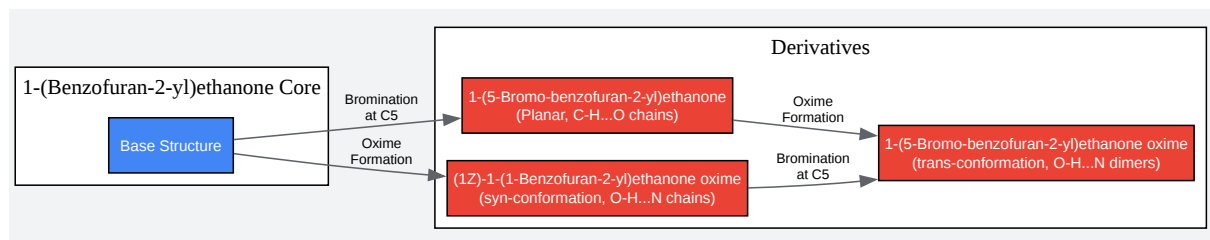
Visualizations

To better illustrate the processes and relationships discussed, the following diagrams are provided.



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Experimental workflow for X-ray crystal structure analysis.



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Logical relationships between the analyzed benzofuran derivatives.

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